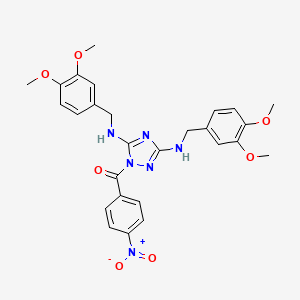

![molecular formula C15H20N2O3S B4233398 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233398.png)

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Vue d'ensemble

Description

Thiazoles are a class of organic compounds that include a five-membered ring containing one sulfur atom and one nitrogen atom . They are found in many biologically active compounds and have diverse applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” is not available in the literature I have access to.Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” are not available in the literature I have access to.Applications De Recherche Scientifique

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives have been extensively studied for their antimicrobial properties. They are found in several pharmaceuticals, such as sulfathiazole, which is used to treat bacterial infections . The structural moiety of thiazole is crucial for the activity of these compounds, and modifications at different positions can generate new molecules with potent antimicrobial activities.

Anticancer Therapeutics

Thiazoles also play a significant role in cancer treatment. Compounds like tiazofurin exhibit anticancer properties . The thiazole ring is a common feature in many synthetic drugs, and its incorporation into new compounds is a promising area of research for developing novel anticancer agents.

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are used as agrochemicals due to their effectiveness as fungicides and insecticides . They help protect crops from various diseases and pests, contributing to increased yield and food security.

Industrial Applications: Vulcanization Accelerators

Thiazoles are utilized in the rubber industry as vulcanization accelerators . They enhance the cross-linking process, which improves the durability and elasticity of rubber products.

Photographic Sensitizers

Due to their ability to absorb light, thiazole compounds are used as sensitizers in photographic materials . They play a crucial role in the formation of images by reacting to light exposure during the photographic process.

Neurological Disorders: Anti-Alzheimer’s Agents

Thiazole derivatives have shown potential in treating neurological disorders, including Alzheimer’s disease . They are involved in the synthesis of drugs that can help in the management of symptoms and progression of such conditions.

Antioxidants

The antioxidant properties of thiazoles make them valuable in the field of medicinal chemistry. They can neutralize free radicals and are being explored for their potential to prevent oxidative stress-related diseases .

Liquid Crystals and Dyes

Thiazoles are used in the synthesis of liquid crystals and dyes due to their chromophoric properties . They contribute to the coloration and display technologies in various electronic devices.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For thiazole derivatives, these can vary widely . The specific safety and hazards of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide” are not available in the literature I have access to.

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-8-9(2)21-12(16-8)17-10(18)15-7-6-14(5,11(19)20-15)13(15,3)4/h6-7H2,1-5H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJVFFSFEDKRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4233329.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B4233342.png)

![5-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4233351.png)

![N-allyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4233352.png)

![N-ethyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B4233361.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233377.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)

![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)

![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4233397.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4233400.png)